molecular formula C24H22O5 B4045686 (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one

Cat. No.: B4045686
M. Wt: 390.4 g/mol
InChI Key: RJCPNYNVRFOUSQ-VNIJRHKQSA-N
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Description

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one is a useful research compound. Its molecular formula is C24H22O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-bis(1,3-benzodioxol-5-ylmethylene)-4-ethylcyclohexanone is 390.14672380 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Crystal Engineering

A study on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, including derivatives similar to 2,6-bis(1,3-benzodioxol-5-ylmethylene)-4-ethylcyclohexanone, revealed their structural characterization and luminescent properties. The research highlighted the potential of these compounds in crystal engineering to construct patentable crystals with interesting luminescent properties due to their unique structural features and interactions within the co-crystals (Li et al., 2015).

Conducting Polymers

Research into conducting polymers has utilized derivatives of bis(pyrrol-2-yl) arylenes, closely related to the core structure of 2,6-bis(1,3-benzodioxol-5-ylmethylene)-4-ethylcyclohexanone. These studies aim to develop materials with low oxidation potentials for stable electrical conductivity, indicating the potential for electronic applications (Sotzing et al., 1996).

Synthesis and Spectral Analysis

The synthesis and spectral analysis of 2,6-bis(ethyl-9-ethyl-9H-carbazolylmethylene)cyclohexanone, a compound with structural similarities, have been explored, confirming its structure through various spectroscopic methods. This foundational research underpins further applications in materials science and organic chemistry (Asiri & Khan, 2009).

Electro-Optical Properties of Polymers

Studies on fluorene-based soluble poly(arylene ethynylene)s incorporating similar molecular structures have been conducted to investigate their optical and redox properties. These polymers exhibit potential applications in the field of polymer light-emitting diodes (LEDs), showcasing the versatility of these molecular frameworks in the development of advanced optoelectronic devices (Palai et al., 2014).

Properties

IUPAC Name

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O5/c1-2-15-7-18(9-16-3-5-20-22(11-16)28-13-26-20)24(25)19(8-15)10-17-4-6-21-23(12-17)29-14-27-21/h3-6,9-12,15H,2,7-8,13-14H2,1H3/b18-9+,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPNYNVRFOUSQ-VNIJRHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
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(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
Reactant of Route 5
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one
Reactant of Route 6
(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)-4-ethylcyclohexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.